5-Bromo-2-chloro-4-iodobenZyl bromide

Description

Significance of Polyhalogenated Aryl and Benzylic Halides in Advanced Synthetic Methodologies

Polyhalogenated aryl and benzylic halides are a class of organic compounds characterized by an aromatic ring substituted with multiple halogen atoms, and in the case of benzylic halides, a halogen-containing methyl group. wisdomlib.org These compounds are of significant interest in organic synthesis due to the diverse reactivity of the carbon-halogen bonds. The presence of different halogens (e.g., fluorine, chlorine, bromine, iodine) on the same aromatic scaffold allows for selective transformations, as the reactivity of these halogens in various coupling reactions often follows a distinct order. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, which is in turn more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions. researchgate.net

This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise and site-selective introduction of different functional groups onto the aromatic ring. This has profound implications for the construction of complex molecules with precisely defined architectures. Polyhalogenated compounds serve as key precursors in a wide range of transformations, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wisdomlib.org The resulting highly substituted aromatic structures are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

The benzylic halide functionality adds another layer of synthetic versatility. The benzyl (B1604629) bromide group, for example, is a potent electrophile, readily participating in nucleophilic substitution reactions. rsc.orgresearchgate.net This allows for the attachment of a wide variety of side chains to the aromatic core, further expanding the molecular diversity that can be achieved from a single polyhalogenated precursor.

Overview of the Chemical Compound 5-Bromo-2-chloro-4-iodobenzyl bromide within the Landscape of Multifunctional Organic Scaffolds

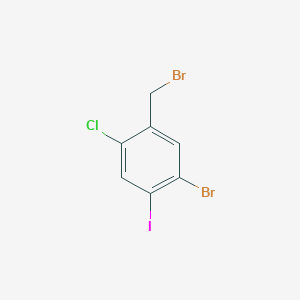

This compound is a prime example of a highly functionalized organic scaffold. Its structure, featuring three different halogen atoms (bromine, chlorine, and iodine) on the benzene (B151609) ring in addition to a reactive benzyl bromide group, makes it a molecule of considerable synthetic potential. Each halogen atom offers a distinct handle for selective chemical modification, providing a programmable route to intricate molecular designs.

The strategic placement of these halogens allows for a hierarchical approach to synthesis. For example, the more reactive C-I and C-Br bonds can be selectively functionalized through cross-coupling reactions while leaving the more robust C-Cl bond intact for subsequent transformations. The benzyl bromide moiety provides an independent reaction site for introducing a different set of functionalities through nucleophilic substitution. This multi-layered reactivity positions this compound as a valuable intermediate in the synthesis of complex, non-symmetrical, and highly substituted aromatic compounds.

Below is a table summarizing the key chemical identifiers and predicted properties for this compound.

| Property | Value |

| IUPAC Name | 1-(Bromomethyl)-5-bromo-2-chloro-4-iodobenzene |

| Molecular Formula | C₇H₄Br₂ClI |

| Molecular Weight | 426.28 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1I)Br)Cl)CBr |

| InChI Key | (Predicted) |

Evolution of Research Perspectives and Emerging Directions for Highly Substituted Aromatic Systems

The scientific community's interest in highly substituted aromatic systems has evolved significantly over the past few decades. Initially, research was often focused on the synthesis of relatively simple substituted benzenes. However, with the advent of powerful cross-coupling technologies, the focus has shifted towards the creation of increasingly complex and multifunctional aromatic and heteroaromatic systems. nih.govresearchgate.net

Current research is driven by the demand for novel molecules with tailored electronic, optical, and biological properties. nih.gov Highly substituted aromatic rings serve as core structures in a variety of advanced applications, including organic light-emitting diodes (OLEDs), photovoltaics, and as ligands for catalysis. researchgate.net The precise control over the substitution pattern on the aromatic ring allows for the fine-tuning of these properties.

A key emerging direction is the development of synthetic methods that allow for the rapid and efficient construction of molecular diversity from a common, highly functionalized starting material. nih.gov Compounds like this compound are well-suited for this purpose, as they can be seen as "molecular platforms" from which a wide array of derivatives can be synthesized. The future of this field will likely involve the development of even more sophisticated catalytic systems that can achieve site-selectivity with even greater precision, as well as the application of these highly substituted aromatic systems in increasingly complex and functional materials and devices. Theoretical studies on the effects of multiple substituents on the aromaticity and reactivity of benzene rings are also contributing to a deeper understanding and guiding the design of new synthetic targets. tsijournals.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-(bromomethyl)-4-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKNUVVPFNTIES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 4 Iodobenzyl Bromide

Strategic Design of Precursors and Starting Materials for Polyhalogenated Benzyl (B1604629) Systems

The successful synthesis of 5-Bromo-2-chloro-4-iodobenzyl bromide hinges on the careful selection and preparation of a suitable precursor, typically a polysubstituted toluene (B28343) derivative. The primary precursor for the target molecule is 5-Bromo-2-chloro-4-iodotoluene. The strategic design of this precursor involves the sequential and regioselective introduction of halogen atoms onto a simpler aromatic starting material.

Selective Introduction of Halogen Substituents onto the Aromatic Ring

The introduction of bromine, chlorine, and iodine onto the aromatic ring requires a thoughtful approach that considers the directing effects of the substituents already present. Halogens are generally considered deactivating groups for electrophilic aromatic substitution, yet they are ortho-, para-directing. masterorganicchemistry.comlibretexts.orgopenstax.orgwikipedia.org This dual nature dictates the sequence of halogenation to achieve the desired 1-bromo-4-chloro-2-iodo-5-methylbenzene (B572622) substitution pattern.

A plausible synthetic strategy commences with a readily available substituted toluene. For instance, starting with 2-chlorotoluene (B165313), the methyl group and the chlorine atom, both being ortho-, para-directors, would direct subsequent electrophilic substitution. Bromination of 2-chlorotoluene would likely yield a mixture of isomers. A more controlled approach involves starting with an aniline (B41778) derivative, where the amino group's strong activating and directing effects can be exploited before its conversion to a halogen via a Sandmeyer reaction.

The directing effects of the substituents in a potential precursor like 5-bromo-2-chlorotoluene (B1269892) are crucial for the final iodination step. The existing chloro and bromo groups are ortho-, para-directing, while the methyl group is also an ortho-, para-director. masterorganicchemistry.comlibretexts.orgopenstax.orgwikipedia.org Considering the positions of these groups (chloro at C2, bromo at C5, and methyl at C1), the most activated position for electrophilic substitution would be C4, which is para to the methyl group and ortho to the bromo group.

Table 1: Directing Effects of Substituents on an Aromatic Ring

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NH₂ (Amino) | Activating | Ortho, Para |

Methodologies for Benzylic Bromination: Radical and Non-Radical Approaches

The final step in the synthesis of this compound is the bromination of the benzylic methyl group of 5-Bromo-2-chloro-4-iodotoluene. This transformation is typically achieved through radical substitution reactions. masterorganicchemistry.comchemistrysteps.com

Radical Approaches:

The most common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions (light). youtube.comlibretexts.orgyoutube.comchadsprep.com NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine to yield the benzyl bromide and a new bromine radical, propagating the chain reaction.

For a highly substituted and electron-deficient substrate like 5-Bromo-2-chloro-4-iodotoluene, the benzylic C-H bonds are less reactive towards radical abstraction. Therefore, more forcing conditions, such as higher temperatures or prolonged reaction times, may be necessary. However, this also increases the risk of side reactions, such as further bromination of the aromatic ring or di- and tri-bromination of the methyl group. scientificupdate.com

Non-Radical Approaches:

While less common for simple toluenes, non-radical benzylic bromination methods exist. These often involve the use of brominating agents that can generate an electrophilic bromine species or proceed through an ionic mechanism. However, these methods are generally less selective for the benzylic position in the presence of an aromatic ring and are more prone to electrophilic aromatic substitution. For highly deactivated systems, radical pathways are generally more effective for benzylic functionalization.

Multi-Step Synthesis Pathways from Readily Available Halogenated Aromatic Compounds

A practical synthesis of this compound necessitates a multi-step approach, starting from simpler, commercially available halogenated aromatic compounds.

Sequential Halogenation and Functional Group Interconversion Strategies

A viable synthetic route can be designed starting from a strategically chosen precursor, such as a substituted aniline. For instance, the synthesis could begin with 4-bromo-2-methylaniline. This starting material already contains the desired bromine and methyl substituents in the correct relative positions.

The synthesis of the key intermediate, 5-bromo-2-chlorotoluene, has been reported starting from 4-bromo-2-methylaniline. chemicalbook.com The process involves the diazotization of the aniline followed by a Sandmeyer reaction to introduce the chlorine atom.

Once 5-bromo-2-chlorotoluene is obtained, the next crucial step is the regioselective iodination at the C4 position. This can be achieved using various iodinating agents. Common methods include the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst or molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid). nih.govresearchgate.netanswers.combabafaridgroup.edu.in The directing effects of the existing substituents (ortho, para-directing methyl at C1, ortho, para-directing chloro at C2, and ortho, para-directing bromo at C5) all favor substitution at the C4 position, which is sterically accessible.

The final step is the benzylic bromination of the resulting 5-bromo-2-chloro-4-iodotoluene using NBS and a radical initiator to yield the target compound.

Applications of Diazotization and Sandmeyer-Type Reactions in Aryl Halide Synthesis

Diazotization of aromatic amines followed by a Sandmeyer reaction is a powerful tool for the introduction of halogens (Cl, Br) and other functional groups onto an aromatic ring. nih.govwikipedia.orgbyjus.comnumberanalytics.commasterorganicchemistry.com This method is particularly useful when direct halogenation is difficult or leads to a mixture of isomers.

In the context of synthesizing this compound, a Sandmeyer reaction can be employed to introduce the chlorine atom. Starting from 4-bromo-2-methylaniline, diazotization with sodium nitrite (B80452) in an acidic medium generates the corresponding diazonium salt. chemicalbook.com Subsequent treatment with a copper(I) chloride solution replaces the diazonium group with a chlorine atom, affording 5-bromo-2-chlorotoluene in good yield. chemicalbook.com

For the introduction of iodine, a similar diazotization of an appropriate amino-substituted precursor could be envisioned. For example, if 4-amino-5-bromo-2-chlorotoluene were available, its diazotization followed by treatment with potassium iodide would yield 5-bromo-2-chloro-4-iodotoluene. The Sandmeyer reaction for iodination does not typically require a copper catalyst. wikipedia.orgbyjus.com

Table 2: Key Reactions in the Proposed Synthetic Pathway

| Reaction Step | Starting Material | Reagents | Product |

| Sandmeyer Reaction | 4-Bromo-2-methylaniline | 1. NaNO₂, HCl2. CuCl | 5-Bromo-2-chlorotoluene |

| Aromatic Iodination | 5-Bromo-2-chlorotoluene | I₂, Oxidizing Agent (e.g., HNO₃) or NIS | 5-Bromo-2-chloro-4-iodotoluene |

| Benzylic Bromination | 5-Bromo-2-chloro-4-iodotoluene | NBS, Radical Initiator (e.g., AIBN) or light | This compound |

Optimization of Reaction Conditions and Process Development for High Purity and Yield

The development of a robust process for synthesizing this compound hinges on the precise control of reaction parameters. Benzylic bromination proceeds via a free-radical mechanism, which can be sensitive to various factors that influence reaction rate, selectivity, and the formation of impurities. numberanalytics.com

The choice of solvent and the reaction temperature are critical parameters in benzylic halogenation. numberanalytics.com The solvent can influence the reaction by stabilizing or destabilizing the benzylic radical intermediate, which in turn affects the reaction rate and selectivity. numberanalytics.com Traditionally, non-polar, hazardous solvents like carbon tetrachloride (CCl₄) were favored for these reactions. blogspot.commasterorganicchemistry.com However, modern synthetic chemistry has moved towards more environmentally benign options. researchgate.net

Temperature control is equally crucial; while higher temperatures generally accelerate the reaction, they can also lead to a decrease in selectivity and the formation of undesired byproducts, such as di-brominated species or ring-halogenated compounds. numberanalytics.comnumberanalytics.com For a substrate like 5-bromo-2-chloro-4-iodotoluene, which is already heavily substituted, finding the optimal temperature is key to selectively brominating the benzylic position without affecting the existing halogen substituents. The process often involves heating to initiate the radical reaction, with temperatures typically ranging from 80°C to 170°C depending on the specific brominating agent and initiation method used. researchgate.netgoogleapis.com

Below is a table illustrating the impact of different solvent systems on the yield of a representative benzylic bromination reaction.

| Solvent | Relative Polarity | Typical Reaction Temperature (°C) | Observed Yield (%) | Notes |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 0.052 | 77 | ~85-95 | Traditional solvent, highly effective but toxic and environmentally harmful. masterorganicchemistry.com |

| Acetonitrile (B52724) (CH₃CN) | 0.460 | 82 | ~90-98 | Greener alternative, avoids chlorinated solvents and can improve yield. researchgate.netorganic-chemistry.org |

| Benzotrifluoride (PhCF₃) | 0.237 | 102 | ~80-90 | Alternative to CCl₄ with a higher boiling point. masterorganicchemistry.com |

| Water (H₂O) | 1.000 | 100 | Variable | Used in 'on water' green chemistry protocols, often with phase-transfer catalysts. researchgate.net |

Benzylic bromination is a radical chain reaction that requires an initiator to start the process. numberanalytics.com The choice of initiator or catalytic system is vital for achieving an efficient and selective transformation.

Commonly used systems include:

Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are frequently used. numberanalytics.comblogspot.com These compounds decompose upon heating to generate radicals, which then initiate the bromination chain reaction. AIBN is often preferred as it is less sensitive to solvent changes compared to benzoyl peroxide. blogspot.com

Photochemical Initiation: The use of light (UV or visible) can initiate the reaction by promoting the homolytic cleavage of the bromine source (e.g., molecular bromine or N-bromosuccinimide) to form bromine radicals. numberanalytics.comacs.org This method avoids the need for chemical initiators and can often be performed at lower temperatures, which can improve selectivity. acs.org Continuous flow photochemical reactors have proven particularly effective for this purpose. digitellinc.comrsc.org

The brominating agent itself is also a key component. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is a widely employed alternative. libretexts.org NBS allows for a low, steady concentration of bromine to be maintained throughout the reaction, which helps to suppress side reactions and improve selectivity for mono-bromination at the benzylic position. libretexts.orgscientificupdate.com Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offer a higher percentage of transferable bromine by weight and can be more economical on a large scale. blogspot.comresearchgate.net

| Initiation Method | Typical Reagent(s) | Operating Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Initiation | AIBN, Benzoyl Peroxide | Requires heating (e.g., 40-80°C) acs.org | Simple setup, well-established. | Can require high temperatures, potential for side reactions, handling of explosive initiators. digitellinc.com |

| Photochemical Initiation | UV or Visible Light (e.g., 405 nm LEDs) rsc.org | Often at room temperature acs.org | High selectivity, avoids chemical initiators, milder conditions. acs.org | Requires specialized reactor equipment, light penetration can be an issue in large batch reactors. digitellinc.com |

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and efficiency. blogspot.com Free-radical brominations can be highly exothermic, and the use of hazardous materials like molecular bromine requires careful handling. acs.org

A key strategy for industrial scale-up is the adoption of continuous flow chemistry. digitellinc.com Compared to traditional batch reactors, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This precise control minimizes the formation of impurities and enhances safety, particularly for photochemical reactions where uniform irradiation is critical. rsc.org Flow reactors have been shown to achieve productivities of hundreds of kilograms per day for benzylic brominations, demonstrating their viability for large-scale manufacturing. digitellinc.comacs.org

Process Mass Intensity (PMI) is a critical metric for evaluating the efficiency and environmental impact of a chemical process. It is calculated as the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. A lower PMI indicates a more efficient and greener process. Strategies to reduce PMI include minimizing solvent use, recycling reagents where possible (such as HBr byproduct), and optimizing reaction stoichiometry. rsc.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio, enhanced safety. acs.org |

| Irradiation Uniformity (Photochemistry) | Poor; light penetration decreases significantly with scale. digitellinc.com | Excellent; short path length ensures uniform irradiation. rsc.org |

| Safety with Hazardous Reagents | Large quantities of hazardous materials present at one time. | Small reactor volume contains minimal amounts of hazardous material at any given moment. acs.org |

| Scalability | Difficult to scale directly. | Scalable by "numbering up" (running multiple reactors in parallel) or by extending run time. digitellinc.com |

| Productivity Example | Lab scale yields. | Can achieve multi-kilogram per hour throughput. acs.org |

Integration of Green Chemistry Principles in the Synthesis of Halogenated Benzyl Bromides

The principles of green chemistry are increasingly integral to the development of modern synthetic routes for compounds like this compound. The goal is to minimize environmental impact while maximizing efficiency and safety. digitellinc.com

Key green chemistry strategies applicable to this synthesis include:

Safer Solvents and Reaction Conditions: Replacing hazardous chlorinated solvents like CCl₄ with greener alternatives such as acetonitrile or even water is a primary focus. researchgate.netdigitellinc.com Performing reactions under solvent-free conditions is another advanced approach. researchgate.net

Atom Economy and Waste Reduction: The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin, which has a higher percentage of transferable bromine than NBS, improves atom economy. blogspot.com A significant advancement is the in situ generation of bromine from sources like H₂O₂/HBr or NaBrO₃/HBr. researchgate.netrsc.org This approach avoids the direct handling of hazardous liquid bromine and can be integrated into continuous flow systems, with water often being the only significant byproduct. rsc.org

Energy Efficiency: Photochemical methods that operate at ambient temperature are more energy-efficient than thermal processes that require significant heating. acs.org The use of highly efficient light sources like LEDs further enhances this advantage. rsc.org

By integrating these principles, the synthesis of complex halogenated intermediates can be made more sustainable, safer, and economically viable for industrial application. digitellinc.com

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Iodobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in 5-bromo-2-chloro-4-iodobenzyl bromide is a primary site for nucleophilic substitution reactions. The feasibility of these reactions is largely dictated by the stability of the intermediates and transition states, which are in turn influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring.

Benzyl (B1604629) halides are capable of reacting through both SN1 and SN2 mechanisms, and the operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. quora.com

In the case of this compound, an SN1 reaction would proceed through the formation of a benzylic carbocation. The stability of this carbocation is a critical factor. The positive charge at the benzylic position can be delocalized into the benzene ring through resonance, which is a stabilizing effect. pearson.com However, the three halogen substituents (bromo, chloro, and iodo) on the aromatic ring are electron-withdrawing through the inductive effect, which would destabilize the adjacent carbocation. This destabilization would likely slow down the rate of an SN1 reaction compared to unsubstituted benzyl bromide. SN1 reactions are typically favored in polar protic solvents, which can solvate both the carbocation intermediate and the leaving group. youtube.com

An SN2 reaction , on the other hand, involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the bromide ion. This pathway avoids the formation of a high-energy carbocation. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. Since the benzylic carbon is primary, it is relatively unhindered, which would favor an SN2 mechanism. byjus.com Polar aprotic solvents are known to favor SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its nucleophilicity. youtube.com

The choice between the SN1 and SN2 pathway can be influenced by the strength of the nucleophile. Strong nucleophiles will tend to favor the bimolecular SN2 mechanism, while weaker, neutral nucleophiles are more likely to participate in a unimolecular SN1 reaction. stackexchange.com

Below is a table summarizing the expected influence of various nucleophiles on the reaction pathway with this compound.

| Nucleophile | Expected Dominant Pathway | Rationale |

| Hydroxide (B78521) (OH⁻) | SN2 | Strong nucleophile, favors bimolecular displacement. |

| Cyanide (CN⁻) | SN2 | Strong nucleophile, favors bimolecular displacement. |

| Azide (B81097) (N₃⁻) | SN2 | Strong nucleophile, favors bimolecular displacement. |

| Water (H₂O) | SN1 | Weak, neutral nucleophile, favors carbocation formation. |

| Methanol (CH₃OH) | SN1 | Weak, neutral nucleophile, favors carbocation formation. |

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the reaction mechanism. An SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, as the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.com In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, is expected to result in racemization, as the nucleophile can attack from either face of the carbocation with equal probability. masterorganicchemistry.com

For this compound, if a chiral center were to be introduced at the benzylic position (for example, by replacing one of the benzylic hydrogens with a different substituent), the stereochemical outcome of its nucleophilic substitution reactions would be indicative of the underlying mechanism.

While the benzylic carbon in the parent molecule is achiral, diastereoselective control can be explored in reactions with chiral nucleophiles or in the presence of chiral catalysts. The electron-withdrawing halogen substituents on the aromatic ring could influence the facial selectivity of nucleophilic attack on a derived intermediate, potentially leading to a degree of diastereoselectivity. However, without specific experimental data, this remains a theoretical consideration.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Aryl and Benzylic Halides

The presence of three different halogen atoms on the aromatic ring (iodine, bromine, and chlorine) and a bromine atom at the benzylic position makes this compound a highly attractive substrate for sequential and site-selective cross-coupling reactions. The reactivity of aryl halides in typical palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This differential reactivity allows for the selective functionalization of the molecule.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the highly reactive carbon-iodine bond would be the first to undergo oxidative addition to a palladium(0) catalyst. This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 4-position of the benzene ring.

Under carefully controlled conditions, it is possible to achieve selective coupling at the iodine position without affecting the bromine and chlorine atoms. This would typically involve the use of a palladium catalyst, a base, and a boronic acid or ester.

A hypothetical reaction is presented below:

Reaction: this compound + Phenylboronic acid Conditions: Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C Expected Major Product: 5-bromo-2-chloro-4-phenylbenzyl bromide

Similar to the Suzuki-Miyaura coupling, the Negishi coupling, which utilizes organozinc reagents, can be employed for the selective functionalization of the aryl halides. The reactivity order of the halogens remains the same, allowing for a programmed, stepwise introduction of different substituents.

For instance, after a selective reaction at the iodine position, a subsequent cross-coupling reaction could be targeted at the bromine position by employing more forcing reaction conditions or a different catalyst system that is more effective for C-Br bond activation. The chlorine atom would likely remain intact under these conditions, allowing for a third, distinct transformation if desired.

The following table illustrates a potential sequential functionalization strategy using different cross-coupling reactions.

| Step | Reaction | Reagent | Position Functionalized |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid | 4-position (Iodine) |

| 2 | Negishi Coupling | Alkylzinc halide | 5-position (Bromine) |

| 3 | Buchwald-Hartwig Amination | Amine | 2-position (Chlorine) |

The benzylic bromide functionality can also participate in palladium-catalyzed reactions, including cyclization and annulation processes. For instance, in the presence of a suitable coupling partner containing a nucleophilic site, an intramolecular cyclization could be initiated via oxidative addition of the palladium catalyst to the benzylic C-Br bond.

Alternatively, the benzylic bromide can be converted into an organometallic reagent, such as a Grignard or an organozinc reagent, which can then participate in cross-coupling reactions. This approach would allow for the introduction of a wide range of functional groups at the benzylic position.

Electrophilic Aromatic Substitution Reactions on the Highly Halogenated Benzene Nucleus

The directing effects of the substituents on any potential electrophilic attack are complex. All three halogens are ortho-, para-directors. organicchemistrytutor.compressbooks.pub The bromomethyl group is weakly deactivating and also considered an ortho-, para-director. The positions available for substitution are C3 and C6.

Substitution at C3: This position is ortho to the chlorine at C2 and meta to the bromine at C5 and the iodine at C4.

Substitution at C6: This position is ortho to the bromine at C5 and the bromomethyl group at C1, and meta to the chlorine at C2.

Given that activating groups have a stronger directing effect than deactivating groups, and in cases of conflict, the most activating group dictates the position of substitution, the outcome is still difficult to predict without experimental data. libretexts.orgyoutube.com However, the severe deactivation of the ring by four electron-withdrawing groups suggests that forcing conditions would be required for any EAS reaction to proceed, likely resulting in low yields and a mixture of products. libretexts.org Steric hindrance from the bulky iodine and bromine atoms, as well as the bromomethyl group, would also play a significant role, potentially favoring substitution at the less hindered position. fiveable.mefiveable.melibretexts.org

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CH₂Br | 1 | Weakly Deactivating (Inductive) | ortho, para |

| -Cl | 2 | Deactivating (Inductive > Resonance) | ortho, para |

| -I | 4 | Deactivating (Inductive > Resonance) | ortho, para |

| -Br | 5 | Deactivating (Inductive > Resonance) | ortho, para |

Reductive Transformations and Controlled Dehalogenation Processes

The multiple carbon-halogen bonds in this compound offer several avenues for reductive transformations, particularly catalytic hydrodehalogenation. This process involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. acsgcipr.org The selectivity of this reaction is highly dependent on the catalyst and reaction conditions, but generally, the reactivity of aryl halides towards hydrogenolysis follows the order of bond strength: C-I > C-Br > C-Cl. nih.gov

Consequently, controlled dehalogenation of this molecule is feasible:

Selective Deiodination: The C-I bond at the C4 position is the most labile and can be selectively cleaved under mild catalytic hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts) to yield 5-bromo-2-chloro-1-(bromomethyl)benzene. nih.gov Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a ruthenium(II) complex, is also an effective method for selective dehalogenation, particularly for C-I bonds. acs.orgorganic-chemistry.org

Sequential Dehalogenation: By tuning the catalyst and reaction conditions (temperature, pressure, hydrogen source), it is possible to achieve sequential removal of the halogens. After the iodine is removed, the C-Br bond at C5 would be the next target, followed by the more resilient C-Cl bond at C2.

Benzylic Bromide Reduction: The bromomethyl group can also be reduced to a methyl group via hydrogenolysis, although this typically requires conditions that would also cleave the aryl-iodide bond.

Palladium-catalyzed systems are particularly effective for hydrodehalogenation, and the process can be carried out under mild conditions using various hydrogen sources, including ethanol (B145695) or sodium hypophosphite. core.ac.ukrsc.org

Table 2: Predicted Selectivity in Reductive Dehalogenation

| Bond | Position | Relative Reactivity | Potential Product (Selective) |

|---|---|---|---|

| C-I | 4 | Highest | 5-Bromo-2-chloro-1-(bromomethyl)benzene |

| C-Br (Aryl) | 5 | Intermediate | 2-Chloro-4-iodo-1-(bromomethyl)benzene |

| C-Br (Benzylic) | 1 | Intermediate/High | 5-Bromo-2-chloro-4-iodotoluene |

| C-Cl | 2 | Lowest | 5-Bromo-4-iodo-1-(bromomethyl)benzene |

Oxidative Functionalization of the Benzylic Moiety

The benzylic bromide functional group is susceptible to oxidation, providing a pathway to synthesize the corresponding aldehyde or carboxylic acid. This transformation is a valuable tool in organic synthesis.

Kornblum Oxidation: A classic method for converting benzylic halides to aldehydes involves treatment with dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgmdma.ch The reaction proceeds via an intermediate alkoxysulfonium salt, which, in the presence of a base, eliminates to form the aldehyde. wikipedia.org For less reactive bromides, modifications such as the addition of zinc salts can facilitate the reaction. niscair.res.in

Oxidation with Other Reagents: Other oxidizing agents can also be employed. Pyridine N-oxide in the presence of silver oxide has been shown to effectively oxidize benzylic halides to carbonyl compounds under mild conditions. nih.gov Phase-transfer catalyzed oxidation using monochromate ions in non-polar solvents can also yield benzaldehydes in high yields. asianpubs.org

Oxidation to Carboxylic Acid: More vigorous oxidation can convert the benzylic bromide directly to a carboxylic acid. For instance, using hydrogen peroxide with a sodium tungstate (B81510) catalyst under phase-transfer conditions can oxidize benzyl bromides to the corresponding benzoic acids. organic-chemistry.org This method is noted to be effective for substrates with electron-withdrawing groups. organic-chemistry.org

These oxidative reactions are generally chemoselective for the benzylic position, leaving the aryl-halogen bonds intact under controlled conditions.

Table 3: Oxidative Functionalization Pathways

| Reagents | Product | Reaction Type |

|---|---|---|

| DMSO, Base | 5-Bromo-2-chloro-4-iodobenzaldehyde | Kornblum Oxidation |

| Pyridine N-oxide, Ag₂O | 5-Bromo-2-chloro-4-iodobenzaldehyde | Oxidation |

| H₂O₂, Na₂WO₄, PTC | 5-Bromo-2-chloro-4-iodobenzoic acid | Oxidation |

Photochemical and Radical-Mediated Reactivity Pathways of this compound

The benzylic position of this compound is a focal point for radical and photochemical reactions. The benzylic C-H bonds of the precursor toluene derivative are significantly weaker than typical alkyl C-H bonds, facilitating radical abstraction. libretexts.org This principle is utilized in the synthesis of the title compound, typically via free-radical bromination of 5-bromo-2-chloro-4-iodotoluene using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.comchemistrysteps.com

The C-Br bond of the bromomethyl group is itself susceptible to homolytic cleavage upon exposure to UV light (photolysis). pressbooks.pubaakash.ac.in This cleavage generates a resonance-stabilized benzylic radical and a bromine radical. rsc.orgrsc.org

Key Pathways:

Radical Formation: Photolysis or thermolysis can induce homolytic cleavage of the benzylic C-Br bond, forming the 5-bromo-2-chloro-4-iodobenzyl radical. rsc.orgresearchgate.net This radical is stabilized by delocalization of the unpaired electron into the aromatic π-system. libretexts.org

Radical Reactions: Once formed, the benzyl radical can participate in a variety of subsequent reactions, such as:

Dimerization: Two benzyl radicals can combine to form a bibenzyl derivative.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 5-bromo-2-chloro-4-iodotoluene.

Trapping: The radical can be trapped by other radical species or react with molecules like oxygen.

Photoreduction: In the presence of a suitable hydrogen donor, photochemical debromination can occur, leading to the formation of the corresponding toluene derivative. researchgate.net

These radical pathways offer alternative methods for functionalization compared to the ionic reactions discussed in previous sections, often leading to different product profiles.

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Chloro 4 Iodobenzyl Bromide

Quantum Mechanical Investigations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For a complex molecule like 5-Bromo-2-chloro-4-iodobenzyl bromide, methods such as Density Functional Theory (DFT) would be employed to gain insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For a substituted benzyl (B1604629) bromide, the HOMO is typically located on the aromatic ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often associated with the benzylic carbon-bromine bond, highlighting its susceptibility to nucleophilic attack, which is characteristic of benzyl halides. pearson.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a general overview of the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Benzyl Bromide (Note: These are representative values for a generic substituted benzyl bromide, calculated using DFT, and are not specific to this compound.)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.65 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | 0.137 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.23 | A measure of electrophilic character. |

These descriptors collectively suggest that substituted benzyl bromides are moderately reactive molecules with a significant electrophilic character, consistent with their use as alkylating agents in organic synthesis. khanacademy.org

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for visualizing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). youtube.com

For this compound, an MEP map would reveal several key features:

Negative Potential: Regions of negative potential (red/yellow) would be expected around the halogen atoms (Cl, Br, I) due to their lone pairs of electrons, and above and below the plane of the aromatic ring due to the π-electron cloud. ucsb.edu

Positive Potential: A region of positive potential (blue) would be located on the hydrogen atoms of the benzyl group.

σ-holes: Crucially, for the heavier halogens (bromine and especially iodine), a region of positive electrostatic potential, known as a "σ-hole," would be present on the outermost portion of the halogen atom, opposite the C-X bond. researchgate.net

The presence of a significant σ-hole on the iodine and bromine atoms indicates a strong potential for these atoms to act as halogen bond donors. acs.org Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site (like a lone pair on an oxygen or nitrogen atom). nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). acs.org Therefore, the iodine atom in this compound would be the most potent halogen bond donor, followed by the bromine atom. This capability is critical in crystal engineering and molecular recognition.

Conformational Analysis and Intramolecular/Intermolecular Interactions

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis. Computational methods can be used to identify stable conformers and the energy barriers between them. nih.gov For benzyl bromide derivatives, a key conformational variable is the torsion angle describing the rotation of the -CH₂Br group relative to the plane of the aromatic ring.

The various halogen substituents can engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions.

Intramolecular Interactions: Repulsive steric interactions between the bulky halogen atoms and the benzyl bromide group can influence the preferred conformation.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces dictate molecular packing and physical properties. For this molecule, a variety of interactions are possible:

Halogen Bonding: As discussed, the iodine and bromine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules. acs.org

π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in aromatic compounds.

Dispersion Forces: These are significant due to the presence of multiple large, polarizable halogen atoms.

Computational studies on substituted benzyl bromides have shown that the preferred conformation often involves the C-Br bond being staggered relative to the ortho substituents on the ring to minimize steric hindrance. documentsdelivered.com

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov

For reactions involving this compound, such as nucleophilic substitution, computational chemistry can be used to locate and characterize the transition state (TS) of the rate-determining step. researchgate.netresearchgate.net Benzyl halides can react via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and solvent. pearson.comkhanacademy.org

Sₙ2 Mechanism: A computational study of an Sₙ2 reaction would involve modeling the approach of the nucleophile and the departure of the bromide ion in a single, concerted step. The TS would be a five-coordinate carbon species. The activation energy can be calculated as the energy difference between the reactants and the TS.

Sₙ1 Mechanism: For an Sₙ1 mechanism, the rate-determining step is the formation of the benzylic carbocation. pearson.com Calculations would focus on the energy required to cleave the C-Br bond to form this intermediate. The high degree of substitution on the aromatic ring would influence the stability of this carbocation.

Quantum chemical calculations on similar systems have shown that electron-withdrawing groups on the ring can disfavor the Sₙ1 pathway by destabilizing the carbocation, while electron-donating groups favor it. nih.gov

Substituted benzyl bromides are important substrates in transition metal-catalyzed cross-coupling reactions. Computational simulations can elucidate the complex catalytic cycles of these transformations. For example, in a photocatalytic reaction, computational studies can model key steps such as: nih.govorganic-chemistry.orgacs.org

Oxidative Addition: The initial step where the benzyl bromide reacts with the low-valent metal catalyst. Calculations can determine the feasibility and energetics of this step.

Transmetalation: If a second coupling partner is involved (e.g., an organometallic reagent), this step can be modeled.

Reductive Elimination: The final step where the product is formed and the catalyst is regenerated.

By calculating the energy of all intermediates and transition states in the proposed cycle, the rate-determining step can be identified, and the role of ligands and substituents can be understood. Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Derivation of Structure-Reactivity Relationships from Theoretical Data

The inherent reactivity of a molecule is intrinsically linked to its electronic and structural properties. In the realm of computational and theoretical chemistry, a variety of descriptors can be calculated to predict and rationalize the chemical behavior of a compound like this compound. These theoretical data provide a powerful lens through which to understand and anticipate its reactivity in various chemical transformations, particularly nucleophilic substitution reactions, which are characteristic of benzyl bromides.

The reactivity of benzyl halides is significantly influenced by the stability of the carbocation intermediate formed upon the departure of the halide leaving group. In the case of this compound, the benzylic carbocation's stability is modulated by the electronic effects of the halogen substituents on the aromatic ring. While direct computational studies on this specific molecule are not extensively available in the public domain, structure-reactivity relationships can be inferred from theoretical data on analogous substituted benzyl systems.

Key theoretical parameters that help in elucidating these relationships include Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and calculated atomic charges. Density Functional Theory (DFT) is a commonly employed computational method for obtaining these insights. researchgate.net

Frontier Molecular Orbital Analysis

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A higher HOMO energy indicates a greater propensity to donate electrons, while a lower LUMO energy suggests a higher affinity for accepting electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the halogen atoms (bromine, chlorine, and iodine) is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzyl bromide. However, the precise impact of this complex substitution pattern requires detailed computational analysis. A hypothetical comparison of these values with related compounds is presented in the table below.

Table 1: Hypothetical Frontier Orbital Energies (in eV) Calculated using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl bromide | -9.50 | -0.80 | 8.70 |

| 4-Bromobenzyl bromide | -9.65 | -0.95 | 8.70 |

| 2-Chlorobenzyl bromide | -9.70 | -1.00 | 8.70 |

| 4-Iodobenzyl bromide | -9.45 | -0.90 | 8.55 |

| This compound | -9.85 | -1.25 | 8.60 |

Note: The data in this table are illustrative and based on general trends observed for substituted aromatic systems. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the area around the bromine, chlorine, and iodine atoms would exhibit negative potential due to their high electronegativity. Conversely, the benzylic carbon atom bonded to the bromine atom is expected to have a significant positive potential, making it the primary site for nucleophilic attack. The hydrogen atoms of the benzyl group and the aromatic ring will also show positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides insights into the charge distribution at the atomic level. The calculated natural charges on each atom can quantify the electronic effects of the substituents. For this compound, the benzylic carbon atom would carry a partial positive charge, which is further influenced by the inductive and resonance effects of the halogen substituents on the aromatic ring. The magnitude of this positive charge is directly related to the susceptibility of the molecule to undergo SN1 or SN2 reactions. A more positive charge on the benzylic carbon would facilitate nucleophilic attack.

Table 2: Hypothetical Calculated Natural Charges on Key Atoms

| Atom | Natural Charge (e) |

| Benzylic Carbon (Cα) | +0.25 |

| Bromine (on benzyl group) | -0.15 |

| Carbon-2 (bonded to Cl) | +0.10 |

| Chlorine | -0.18 |

| Carbon-5 (bonded to Br) | +0.05 |

| Bromine (on ring) | -0.10 |

| Carbon-4 (bonded to I) | +0.02 |

| Iodine | -0.05 |

Note: This data is hypothetical and serves to illustrate the expected charge distribution based on the electronegativity and position of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Applications of 5 Bromo 2 Chloro 4 Iodobenzyl Bromide in Advanced Organic Synthesis

Utility as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

The multifunctionality of 5-Bromo-2-chloro-4-iodobenzyl bromide positions it as a valuable intermediate in the synthesis of complex organic molecules. The presence of three different halogen atoms (Br, Cl, I) on the benzene (B151609) ring allows for selective and sequential cross-coupling reactions. For instance, the iodine atom is typically the most reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, followed by bromine, and then chlorine. This reactivity difference enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner.

The benzyl (B1604629) bromide group is highly reactive towards nucleophiles, making it an excellent electrophile for introducing the substituted benzyl moiety into a target molecule. This reactivity is fundamental to its role as a building block. For example, it can be used in the synthesis of diarylmethanes, which are common structural motifs in many biologically active compounds and materials. A related compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, serves as a key intermediate in the synthesis of the antidiabetic drug dapagliflozin, highlighting the potential of such bromo-chloro substituted aromatic compounds in medicinal chemistry.

The general utility of bromo-organic compounds in organic synthesis is well-established, with applications in bromination, oxidation, cyclization, and substitution reactions. The presence of multiple halogens on this compound enhances its potential for creating diverse and complex molecular structures.

Table 1: Potential Sequential Cross-Coupling Reactions

| Reaction Step | Halogen Target | Coupling Partner (Example) | Catalyst System (Example) | Resulting Functionality |

| 1 | Iodine | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| 2 | Bromine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| 3 | Chlorine | Amine | Pd₂(dba)₃, Buchwald ligand | Aryl-amine |

This table represents a hypothetical reaction sequence based on the differential reactivity of aryl halides.

Role as a Labile Protecting Group for Amine Functionalities in Multi-Step Syntheses

Benzyl groups are widely used as protecting groups for various functionalities, including amines, due to their stability under a range of reaction conditions and their susceptibility to cleavage under specific, often reductive, conditions. Substituted benzyl groups can offer modified stability and deprotection characteristics.

While there is no specific literature detailing the use of the 5-bromo-2-chloro-4-iodobenzyl group as a protecting group for amines, its structure suggests it could function in this capacity. The benzyl bromide moiety would react with an amine to form a stable benzylamine. The stability of this protecting group could be tuned by the electronic effects of the halogen substituents.

Deprotection of benzylamines is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C). The presence of halogens on the aromatic ring might influence the efficiency of this process. The general principle of using benzyl groups for amine protection is a cornerstone of multi-step organic synthesis, particularly in peptide and natural product synthesis.

Table 2: General Characteristics of Benzyl-type Protecting Groups for Amines

| Feature | Description |

| Installation | Reaction of the amine with the corresponding benzyl bromide or chloride in the presence of a base. |

| Stability | Generally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. |

| Cleavage | Commonly removed by catalytic hydrogenolysis, dissolving metal reduction, or strong acids. |

Precursor for Novel Heterocyclic Compounds and Fused Ring Systems via Intra/Intermolecular Cyclizations

Polyhalogenated aromatic compounds are valuable precursors for the synthesis of heterocyclic compounds and fused ring systems. The different halogens on this compound can serve as handles for various cyclization strategies.

For instance, after reacting the benzyl bromide moiety with a suitable nucleophile to tether a side chain, intramolecular cyclization can be initiated at one of the halogen positions. Palladium-catalyzed intramolecular C-C or C-N bond formation is a common strategy to construct five- or six-membered rings. The choice of catalyst and reaction conditions can often direct the cyclization to a specific halogen atom based on its reactivity.

Furthermore, the benzyl group itself can participate in cyclization reactions. For example, intramolecular Friedel-Crafts reactions can be envisioned if the tethered side chain contains an appropriate activating group. The synthesis of nitrogen-containing heterocycles is a particularly active area of research, and bromo-organic compounds are frequently employed as starting materials for such syntheses.

Building Block in the Targeted Synthesis of Specialty Chemicals and Functional Reagents

The unique electronic and steric properties conferred by the multiple halogen substituents make this compound an attractive building block for the synthesis of specialty chemicals and functional reagents. These types of polysubstituted aromatics are sought after in materials science and medicinal chemistry.

In the realm of functional reagents, this compound could be a precursor to organometallic reagents, such as Grignard or organolithium species, by selective metal-halogen exchange. The reactivity of such reagents can be directed by the choice of metal and reaction conditions, allowing for further functionalization of the aromatic ring.

The synthesis of functional dyes is another area where such building blocks are valuable. The electronic properties of the aromatic ring, and thus the photophysical properties of a resulting dye, can be finely tuned by the nature and position of the substituents. The bromo, chloro, and iodo groups offer multiple points for modification to create a library of functional molecules with tailored properties.

Emerging Applications in Functional Materials

Incorporation into Polymeric Architectures for Tailored Material Properties

The presence of the reactive benzyl (B1604629) bromide group allows for the incorporation of the 5-bromo-2-chloro-4-iodobenzyl moiety into a variety of polymeric structures through conventional polymerization techniques. This can be achieved either by utilizing the compound as an initiator in controlled radical polymerization methods or by its attachment as a pendant group to a pre-existing polymer backbone. The introduction of this polyhalogenated aromatic unit can significantly influence the properties of the resulting polymer.

The high atomic number of iodine, for instance, can enhance the refractive index of the polymer, making it a candidate for applications in optical materials. Furthermore, the presence of multiple carbon-halogen bonds is known to impart flame-retardant properties to materials. chemsec.orgiec.ch The varying reactivity of the C-Br, C-Cl, and C-I bonds also presents opportunities for post-polymerization modification, allowing for the sequential introduction of different functional groups to further tune the material's properties.

Table 1: Potential Influence of 5-Bromo-2-chloro-4-iodobenzyl bromide on Polymer Properties

| Property | Potential Effect of Incorporation | Rationale |

| Refractive Index | Increase | High atomic number of iodine. |

| Flame Retardancy | Enhancement | Presence of multiple halogen atoms. chemsec.orgiec.ch |

| Chemical Resistance | Improvement | Halogen atoms can shield the polymer backbone from chemical attack. |

| Processability | Modification | The bulky pendant group can affect chain packing and solubility. |

| Post-Polymerization Functionality | High | Differential reactivity of C-Br, C-Cl, and C-I bonds allows for selective chemistry. |

Note: The data in this table is illustrative and based on the known effects of halogenation on polymer properties, as direct experimental data for polymers containing this compound is not currently available in public literature.

Exploration in Organic Electronics and Optoelectronic Devices

The electronic properties of polyhalogenated aromatic compounds make them interesting candidates for use in organic electronics. The strong electron-withdrawing nature of the halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductor materials. This tuning of energy levels is crucial for optimizing charge injection and transport in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cnrs.fr

The this compound moiety could be incorporated into conjugated polymer backbones or used as a precursor for the synthesis of small molecule organic semiconductors. The differential reactivity of the halogens could be exploited in cross-coupling reactions to build up complex conjugated systems. For instance, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than C-Br and C-Cl bonds, allowing for selective functionalization.

Table 2: Potential Applications in Organic Electronics

| Device Type | Potential Role of this compound Moiety | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Host material, Electron transport layer material | Tuning of HOMO/LUMO levels for efficient charge injection and transport. cnrs.fr |

| Organic Field-Effect Transistors (OFETs) | n-type or p-type semiconductor | Electron-withdrawing halogens can influence the charge carrier mobility. |

| Organic Photovoltaics (OPVs) | Acceptor material | Tailoring of electronic properties to match the donor material for efficient charge separation. |

Note: This table presents potential applications based on the electronic properties of halogenated aromatic compounds. Specific performance would depend on the final molecular design and device architecture.

Derivatization for the Development of Advanced Catalysts and Ligands

The rich chemical functionality of this compound makes it a versatile platform for the synthesis of novel ligands for catalysis. The benzyl bromide handle allows for the straightforward introduction of phosphine, amine, or other coordinating groups. The halogen atoms on the aromatic ring can then be used to tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst to which it is coordinated.

For example, the electron-withdrawing nature of the halogens can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. The steric bulk of the iodine and bromine atoms can also create a specific chiral environment around the metal center, which could be exploited in asymmetric catalysis. Furthermore, the different halogens offer multiple sites for further derivatization, allowing for the creation of a library of ligands with systematically varied properties for catalyst screening and optimization. The development of such novel catalysts is crucial for advancing sustainable organic synthesis. nano-ntp.com

Table 3: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Phosphine Ligands | Reaction of the benzyl bromide with lithium or sodium phosphides. | Cross-coupling reactions, hydrogenation. |

| N-heterocyclic Carbene (NHC) Precursors | Alkylation of imidazoles or other N-heterocycles with the benzyl bromide. | Metathesis, C-H activation. |

| Pincer Ligands | Multi-step synthesis involving functionalization at the benzylic position and two of the halogen positions. | Dehydrogenation, transfer hydrogenation. |

Note: The information in this table is based on established methods for ligand synthesis and the known applications of these ligand classes.

Synthesis and Reactivity of Derivatives and Analogues of 5 Bromo 2 Chloro 4 Iodobenzyl Bromide

Systematic Modification of Halogen Substituents and Positional Isomer Effects

The synthetic utility of polyhalogenated aromatic compounds is largely derived from the differential reactivity of the various carbon-halogen bonds. In the case of 5-bromo-2-chloro-4-iodobenzyl bromide, the three different halogens on the phenyl ring provide distinct handles for sequential functionalization, particularly in transition metal-catalyzed cross-coupling reactions. The reactivity of these bonds towards processes like the oxidative addition step in catalytic cycles generally follows the well-established order: C-I > C-Br > C-Cl.

This predictable hierarchy allows for selective reactions at one position while the others remain intact for subsequent transformations. For instance, a palladium-catalyzed reaction such as a Suzuki, Stille, or Sonogashira coupling can be performed selectively at the most reactive C-I bond at position 4 under relatively mild conditions. The C-Br bond at position 5 would require more forcing conditions to react, while the C-Cl bond at position 2 is the most robust and least reactive of the three.

The electronic nature of the halogen substituents also influences the reactivity of the benzylic bromide group itself. Halogens exert a dual electronic effect: they are inductively electron-withdrawing and weakly electron-donating through resonance. For benzyl (B1604629) bromides, reactivity in nucleophilic substitution reactions is sensitive to these electronic influences. Electron-withdrawing groups can accelerate SN2 reactions, while the ability to stabilize a positive charge is crucial for SN1 pathways. researchgate.netquora.com The formation of a benzylic carbocation intermediate in an SN1 reaction is highly stabilized by the adjacent aromatic ring through resonance. pearson.comquora.com The cumulative electron-withdrawing effect of the three halogens in this compound would influence the stability of such an intermediate and the reaction pathway.

| Position | Halogen | Relative Reactivity in Cross-Coupling | Influence on Benzylic Position |

| 4 | Iodine | Highest | Contributes to overall inductive electron withdrawal. |

| 5 | Bromine | Intermediate | Contributes to overall inductive electron withdrawal. |

| 2 | Chlorine | Lowest | Strongest inductive effect due to proximity to the benzylic position. |

Synthesis and Comparative Reactivity of Aryl-Substituted Analogues

The differential reactivity of the halogen substituents is the key to synthesizing aryl-substituted analogues of this compound in a controlled manner. By employing a palladium-catalyzed cross-coupling reaction under conditions optimized for the C-I bond, an aryl group can be selectively introduced at position 4.

For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid (Ar-B(OH)₂) would replace the iodine atom with the corresponding aryl moiety. This transformation yields a 4-aryl-5-bromo-2-chlorobenzyl bromide derivative. This modular approach allows for the introduction of a wide variety of aryl and heteroaryl groups, each imparting unique electronic and steric properties to the molecule. rsc.org

The reactivity of the resulting aryl-substituted analogue would differ significantly from the parent compound. The introduction of an electron-donating aryl group at position 4 would likely increase the rate of SN1-type reactions at the benzylic position by further stabilizing the benzylic carbocation. Conversely, an electron-withdrawing aryl substituent would be expected to decrease SN1 reactivity. The newly formed biaryl structure also introduces new possibilities for further functionalization, such as reactions on the second aromatic ring.

| Starting Material | Coupling Partner (e.g., Suzuki) | Expected Product |

| This compound | Phenylboronic acid | 5-Bromo-2-chloro-4-phenylbenzyl bromide |

| This compound | 4-Methoxyphenylboronic acid | 5-Bromo-2-chloro-4-(4-methoxyphenyl)benzyl bromide |

| This compound | 3-Pyridylboronic acid | 5-Bromo-2-chloro-4-(pyridin-3-yl)benzyl bromide |

Diversification through Benzylic Position Derivatization and Functional Group Interconversions

The benzylic bromide is a highly reactive functional group, amenable to a wide array of transformations, making it a cornerstone for molecular diversification. ucalgary.ca This reactivity allows for numerous functional group interconversions (FGIs) at the benzylic carbon, providing access to a large family of derivatives while keeping the trihalogenated aromatic core intact for subsequent modifications. imperial.ac.ukub.edu

Nucleophilic Substitution: The benzylic bromide readily undergoes nucleophilic substitution reactions (via SN1 or SN2 pathways) with a variety of nucleophiles. khanacademy.orgsmolecule.com This allows for the introduction of diverse functionalities.

Alcohols and Ethers: Reaction with hydroxide (B78521) ions (e.g., aq. KOH) yields the corresponding benzyl alcohol, while alkoxides (e.g., NaOR) produce benzyl ethers.

Azides and Amines: Sodium azide (B81097) provides the benzyl azide, a versatile precursor for amines or triazoles.

Nitriles: Cyanide nucleophiles (e.g., KCN) can be used to form benzyl cyanides, which can be further hydrolyzed to carboxylic acids. researchgate.net

Thiols and Thioethers: Reaction with thiols or thiolates leads to the formation of thioethers.

Oxidation: The benzylic position can be oxidized to higher oxidation states. wikipedia.org Oxidation of the corresponding benzyl alcohol (obtained via hydrolysis) with mild oxidizing agents like PCC would yield 5-bromo-2-chloro-4-iodobenzaldehyde. Stronger oxidizing agents, such as KMnO₄ or CrO₃, can oxidize the benzylic position directly to the carboxylic acid, affording 5-bromo-2-chloro-4-iodobenzoic acid. wikipedia.org

Reduction: The benzylic bromide can be reduced back to a methyl group, yielding 5-bromo-2-chloro-4-iodotoluene, using reducing agents like lithium aluminum hydride or via catalytic hydrogenation. smolecule.com

| Transformation | Reagent(s) | Product Functional Group |

| Substitution (Hydrolysis) | aq. KOH | Benzylic Alcohol (-CH₂OH) |

| Substitution (Alkoxylation) | NaOR | Benzyl Ether (-CH₂OR) |

| Substitution (Azidation) | NaN₃ | Benzyl Azide (-CH₂N₃) |

| Substitution (Cyanation) | KCN / NaCN | Benzyl Cyanide (-CH₂CN) |

| Oxidation | KMnO₄ or H₂CrO₄ | Benzoic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Pd | Methyl (-CH₃) |

Influence of Structural Modifications on Synthetic Utility and Reactivity Profiles in Complex Transformations

The structural modifications detailed in the preceding sections profoundly influence the synthetic utility and reactivity of this compound and its derivatives in complex, multi-step syntheses. The true value of this scaffold lies in the ability to combine these transformations in a logical, programmed sequence.

The predictable reactivity hierarchy of the aromatic halogens (I > Br > Cl) is the most critical feature for its use as a strategic building block. A synthetic chemist can design a pathway that begins with a selective cross-coupling at the C-I bond. The product of this reaction, which still contains the C-Br, C-Cl, and benzylic bromide functionalities, can then be subjected to a functional group interconversion at the benzylic position. For example, a nucleophile can be introduced at the benzylic site. Following this, a second, more forcing cross-coupling reaction can be performed at the C-Br bond. Finally, the most inert C-Cl bond could be functionalized under even harsher conditions, if desired.

This concept of "orthogonal" reactivity, where one functional group can be manipulated without affecting others, minimizes the need for protecting group strategies and significantly shortens synthetic routes. The introduction of an aryl group (as in 7.2) or a new functional group at the benzylic position (as in 7.3) alters the electronic and steric environment of the remaining reactive sites. For instance, coupling a bulky aryl group at position 4 may sterically hinder subsequent reactions at the adjacent C-Br bond (position 5). Electronically, the new substituent will modulate the reactivity of the remaining halogens in subsequent cross-coupling steps. This interplay of effects must be considered when designing complex transformations.

Future Research Directions and Perspectives for 5 Bromo 2 Chloro 4 Iodobenzyl Bromide

Development of More Sustainable and Atom-Economical Synthetic Routes with Reduced Environmental Impact

Key areas for advancement include:

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and allow for easier scalability. This could be particularly beneficial for the bromination or iodination steps.

Green Solvents and Catalysts: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Furthermore, the development of recyclable and highly efficient catalysts for the halogenation and benzylic bromination steps will be crucial.

A comparative table of potential synthetic strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Traditional Multi-step Synthesis | Well-established procedures | Optimization of individual steps, improvement of yields |

| Convergent Synthesis | Higher overall yield, easier purification | Development of stable, highly functionalized precursors |

| Late-stage Halogenation | Increased efficiency, access to analogues | Regioselective halogenation catalysts, milder reaction conditions |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Reactor design, optimization of reaction parameters in a continuous flow |

Exploration of Novel Catalytic Transformations and Undiscovered Reaction Pathways

The distinct reactivity of the C-Br, C-Cl, and C-I bonds, along with the C-Br bond of the benzyl (B1604629) bromide, makes 5-Bromo-2-chloro-4-iodobenzyl bromide a rich substrate for exploring novel catalytic transformations. The C-I bond is generally the most reactive towards oxidative addition in cross-coupling reactions, followed by the C-Br and then the C-Cl bond. This differential reactivity can be exploited for selective functionalization.

Future research could focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., using palladium, copper, or nickel catalysts) that can selectively activate one C-X bond over the others. This would allow for the stepwise and controlled introduction of different functional groups at specific positions.

Photoredox Catalysis: Utilizing visible-light-mediated catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions at the benzylic position or novel C-X bond functionalizations.

Dual Catalysis: Combining two different catalytic cycles to achieve new types of transformations in a single step. For instance, combining a transition metal catalyst for cross-coupling with an organocatalyst for asymmetric functionalization.

A table outlining potential selective reactions is shown below:

| Target Bond | Potential Reaction Type | Catalytic System | Potential Product Class |

| C-I | Suzuki Coupling | Palladium-based | Biaryl compounds |

| Aryl C-Br | Buchwald-Hartwig Amination | Palladium-based | Aryl amines |

| Benzylic C-Br | Nucleophilic Substitution | Phase-transfer catalysis | Ethers, esters, nitriles |

| C-Cl | Kumada Coupling | Nickel-based | Alkylated aromatics |

Investigation into Uncharted Territory of Advanced Functional Material Applications

The high halogen content and the potential for further functionalization make this compound an intriguing building block for novel functional materials. The presence of heavy atoms like bromine and iodine can impart useful properties such as high refractive index and flame retardancy.

Potential areas of application to be explored include:

Flame Retardants: Incorporating this molecule into polymers could enhance their fire resistance due to the synergistic effects of bromine and chlorine.

Organic Electronics: Polyhalogenated aromatic compounds can be precursors to organic semiconductors. The differential reactivity of the halogens allows for the synthesis of complex, conjugated systems with tailored electronic properties.

Scintillation Materials: The high atomic number of iodine makes this compound a candidate for the development of new scintillators for radiation detection.